

A Technical Guide to the Physical and Chemical Properties of BSA-Cy5.5

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

Cat. No.: *B10823072*

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Introduction: The conjugation of Bovine Serum Albumin (BSA) with the near-infrared (NIR) fluorescent dye Cyanine 5.5 (Cy5.5) creates a powerful tool for biomedical research, particularly in the fields of in vivo imaging and drug delivery. BSA, a well-characterized, biocompatible, and stable protein, serves as an ideal carrier, while Cy5.5 offers deep tissue penetration and high fluorescence quantum yield.^{[1][2]} This guide provides a comprehensive overview of the core physical and chemical properties of the BSA-Cy5.5 conjugate, its constituent components, and detailed experimental protocols for its synthesis, characterization, and application.

Core Component Properties

Bovine Serum Albumin (BSA)

Bovine Serum Albumin is a globular protein derived from bovine blood plasma, comprising about 60% of the total plasma protein.^{[3][4]} Its stability, non-reactivity, and carrier capabilities make it a fundamental component in numerous biochemical applications.^[5] BSA is a single polypeptide chain of approximately 583 amino acids with a molecular weight of about 66.5 kDa.^{[3][6][7]} It is highly soluble in water and acts as a transport protein for a variety of endogenous and exogenous substances, including fatty acids, hormones, and drugs.^[6]

Table 1: Physical Properties of Bovine Serum Albumin (BSA)

Property	Value	References
Molecular Weight	~66.5 kDa (66,463 Da)	[3] [6] [7]
Number of Amino Acids	583	[7]
Isoelectric Point (pI)	4.7 - 4.9	[7]
Structure	Single polypeptide chain, no carbohydrates	[7]
Solubility	Readily soluble in water	[3]
Stokes Radius	3.48 nm	[7]
Storage (Solutions)	Stable when stored as frozen aliquots	
Storage (Lyophilized)	2-8 °C, protected from light	[4]

Cyanine 5.5 (Cy5.5) Dye

Cyanine 5.5 (Cy5.5) is a water-soluble, near-infrared (NIR) fluorescent dye known for its high extinction coefficient, photostability, and bright fluorescence.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its spectral properties, with excitation and emission in the NIR window (700-900 nm), are ideal for deep-tissue in vivo imaging, as this range minimizes absorption by biological components like water and hemoglobin, leading to reduced background autofluorescence.[\[9\]](#)[\[10\]](#)

Table 2: Spectroscopic Properties of Cyanine 5.5 (Cy5.5) Dye

Property	Value	References
Type	Near-Infrared (NIR) Fluorescent Dye	[8][10]
Excitation Maximum (λ_{ex})	~675 - 678 nm	[8][9][11]
Emission Maximum (λ_{em})	~694 - 695 nm	[8][9][11]
Quantum Yield	High (environment-dependent)	[1][9]
Key Features	High photostability, bright fluorescence, good water solubility	[9][10][12]
Applications	In vivo imaging, fluorescence microscopy, flow cytometry	[9][10]

BSA-Cy5.5 Conjugate: Properties and Characteristics

The BSA-Cy5.5 conjugate combines the biocompatibility and carrier function of BSA with the superior NIR fluorescence of Cy5.5. This results in a highly fluorescent, stable, and biologically compatible probe. The covalent linkage of Cy5.5 to BSA, typically through primary amines on lysine residues, results in a well-defined bioconjugate.[13]

Table 3: Physical and Chemical Properties of BSA-Cy5.5 Conjugate

Property	Value / Description	References
Appearance	Blue or dark blue lyophilized powder or solution	[1]
Excitation Wavelength	~675 nm	[1][2]
Emission Wavelength	~694 nm	[1][2]
Labeling Ratio (Dye:Protein)	Typically 2-7 Cy5.5 molecules per BSA molecule	[1]
Molecular Weight	~67 - 70 kDa (Varies with labeling ratio)	[14]
Solubility	Soluble in aqueous buffers (e.g., PBS)	[1]
Storage Conditions	Store at 4°C, protected from light. For long-term storage, store at ≤ -20°C.	[1][15][16]

Key Experimental Methodologies

Synthesis and Purification of BSA-Cy5.5

This protocol describes a common method for conjugating Cy5.5 NHS ester to BSA.

- Reagent Preparation:
 - Prepare a BSA solution at a concentration of 1-2 mg/mL in an amine-free buffer with a pH of 7.0-8.5 (e.g., 0.1 M Phosphate-Buffered Saline, PBS).[15]
 - Immediately before use, dissolve Cy5.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[13]
- Conjugation Reaction:
 - While stirring, slowly add the dissolved Cy5.5 NHS ester to the BSA solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling; a starting ratio of 5:1 to 7:1 is common.[13]

- Protect the reaction mixture from light by wrapping the container in aluminum foil.
- Incubate the mixture at room temperature for 1-2 hours with continuous, gentle stirring.[\[13\]](#)
[\[17\]](#)
- Purification:
 - Remove unreacted, free Cy5.5 dye from the conjugate solution. This is critical to reduce background signal in imaging applications.
 - Common methods include size-exclusion chromatography (e.g., using a Sephadex G-25 column) or extensive dialysis against the reaction buffer.[\[13\]](#)[\[18\]](#) The purified conjugate is collected and its concentration is determined.

Characterization of the Conjugate

Determining the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is calculated using spectrophotometry.

- Measure the absorbance of the purified BSA-Cy5.5 conjugate at 280 nm (for protein) and ~675 nm (for Cy5.5).
- Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
 - $\text{Corrected } A_{280} = A_{280} - (A_{675} \times CF_{280})$, where CF_{280} is the correction factor for the dye (typically ~0.03-0.05 for Cy5).[\[15\]](#)
- Calculate the dye concentration using its molar extinction coefficient ($\epsilon \approx 250,000 \text{ cm}^{-1}\text{M}^{-1}$ for Cy5).[\[15\]](#)
- The DOL is the molar ratio of the dye to the protein.

In Vivo Imaging Protocol

This protocol provides a general workflow for biodistribution studies in a mouse model.

- **Animal Preparation:** For at least one week prior to imaging, house mice on a low-fluorescence or chlorophyll-free diet to minimize autofluorescence from food.[\[19\]](#)
- **Probe Administration:** Anesthetize the mouse (e.g., with isoflurane). Administer a defined dose of BSA-Cy5.5 (e.g., 1-2 nmol) via intravenous tail vein injection.[\[19\]](#)[\[20\]](#)
- **In Vivo Imaging:**
 - Acquire a baseline, pre-injection image to assess background autofluorescence.
 - Perform whole-body fluorescence imaging at predetermined time points (e.g., 1, 4, 12, 24 hours) using an in vivo imaging system equipped with appropriate filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[\[19\]](#)[\[20\]](#)
- **Ex Vivo Analysis:**
 - At the final time point, euthanize the animal.
 - Perfuse with saline to clear blood from the organs.[\[19\]](#)
 - Dissect major organs (liver, spleen, kidneys, lungs, heart) and any tumors.
 - Arrange the excised organs in the imaging chamber and acquire a final fluorescence image.[\[19\]](#)[\[21\]](#)
- **Data Quantification:** Draw regions of interest (ROIs) around the organs and tumors in both the in vivo and ex vivo images to measure the average fluorescence intensity. This allows for the quantification of the conjugate's biodistribution over time.[\[19\]](#)

In Vitro Live-Cell Imaging Protocol

This protocol outlines a general procedure for imaging cells labeled with BSA-Cy5.5.

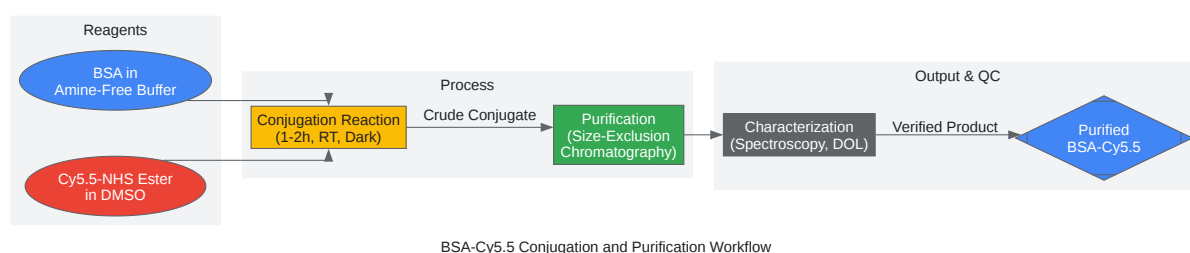
- **Cell Preparation:** Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and allow them to adhere for 24 hours.[\[22\]](#)
- **Labeling:** Prepare a solution of BSA-Cy5.5 in a suitable imaging medium (e.g., phenol red-free DMEM).[\[22\]](#) Replace the culture medium with the BSA-Cy5.5 solution and incubate for a

desired period (e.g., 1-4 hours) in a controlled environment (37°C, 5% CO₂).

- Washing: Gently wash the cells with fresh imaging medium to remove unbound conjugate and reduce background fluorescence.[23]
- Imaging:
 - Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions.[23]
 - To minimize phototoxicity and photobleaching, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[23][24]
 - For time-lapse imaging, define the imaging intervals and total duration based on the biological process being observed.[24]

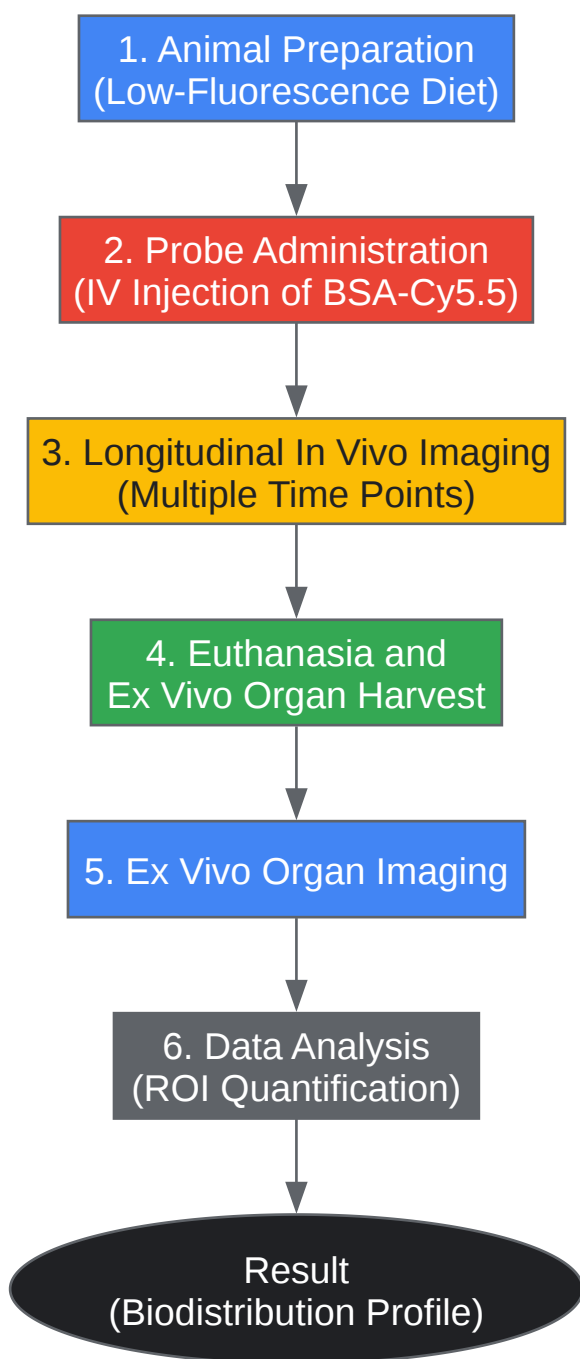
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to BSA-Cy5.5.



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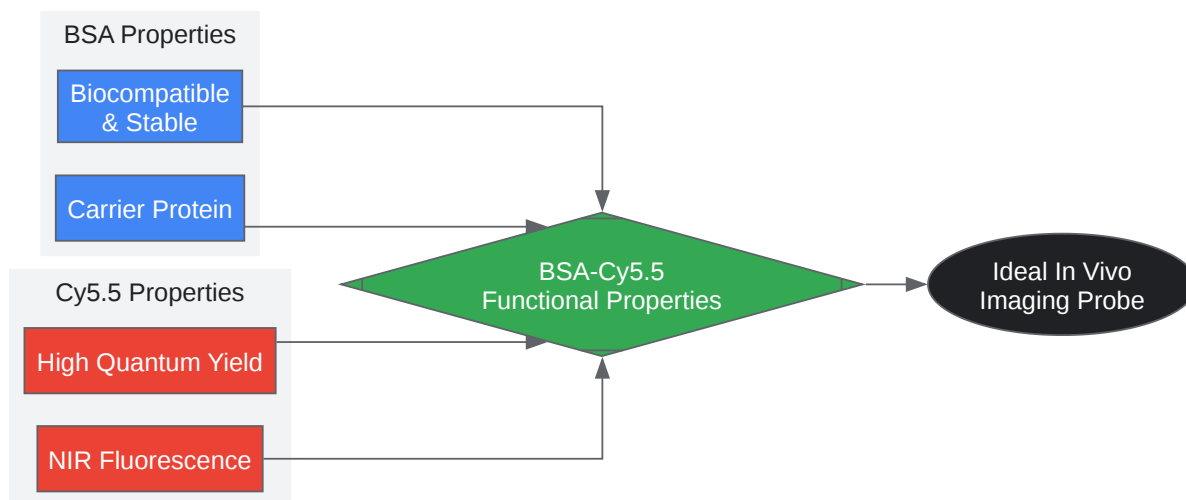
Caption: Workflow for the synthesis and quality control of BSA-Cy5.5.



In Vivo Imaging Experimental Workflow

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Caption: Step-by-step experimental workflow for in vivo imaging with BSA-Cy5.5.



Logical Relationship of BSA-Cy5.5 Properties

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Caption: How component properties create a functional BSA-Cy5.5 probe.

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